

# Introduction to Pigment Red 112 and the Imperative of Purity

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## Compound of Interest

Compound Name: *Pigment red 112*

Cat. No.: *B035991*

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**Pigment Red 112** (C.I. 12370; CAS No. 6535-46-2) is widely used for its vibrant color and good performance properties.<sup>[1][2]</sup> However, the manufacturing process of Naphthol AS pigments can introduce various impurities, including unreacted starting materials, byproducts from side reactions, and residual solvents.<sup>[1]</sup> For scientific and pharmaceutical applications, the presence of such impurities can interfere with experimental results and pose safety concerns. Therefore, rigorous purity assessment is paramount.

## Comparative Analysis of Commercial Pigment Red 112 Samples

The following table summarizes the key purity and performance parameters of three representative commercial **Pigment Red 112** samples, based on typical product data sheets and analytical testing.

Parameter	Sample A	Sample B	Sample C	Test Method
Purity (by HPLC, % Area)	98.5%	99.2%	97.8%	HPLC-UV
Moisture Content (%)	Max. 1.0%	Max. 0.8%	Max. 1.2%	Gravimetric (Loss on Drying)
Insoluble Impurities (%)	< 0.5%	< 0.3%	< 0.8%	Gravimetric
Residual Solvents (ppm)	< 100	< 50	< 200	Headspace GC-MS
Heavy Metals (ppm, as Pb)	< 10	< 5	< 20	ICP-MS
Decomposition Onset (TGA, °C)	275 °C	285 °C	270 °C	Thermogravimetric Analysis
Light Fastness (Blue Wool Scale)	7	8	6-7	ISO 105-B02
Heat Resistance (°C)	200 °C	240 °C	180 °C	DIN EN 12877

## Experimental Protocols for Purity Assessment

Detailed methodologies for the key analytical techniques used to assess the purity of **Pigment Red 112** are provided below.

### High-Performance Liquid Chromatography (HPLC-UV) for Purity Determination

This method is employed to separate and quantify **Pigment Red 112** from its organic impurities.

- Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

- Column: Newcrom R1 reverse-phase column (or equivalent C18 column).[3]
- Mobile Phase: A gradient of Acetonitrile and water with 0.1% phosphoric acid.[3]
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at the wavelength of maximum absorbance for **Pigment Red 112** (determined by UV-Vis spectroscopy, typically around 515-530 nm).
- Sample Preparation:
  - Accurately weigh approximately 10 mg of the **Pigment Red 112** sample.
  - Dissolve the sample in a suitable solvent such as dimethylformamide (DMF) or acetone to a final concentration of 0.1 mg/mL.[4]
  - Filter the solution through a 0.45  $\mu\text{m}$  syringe filter prior to injection.
- Quantification: The purity is determined by the area percentage of the main pigment peak relative to the total area of all peaks in the chromatogram.

## Fourier-Transform Infrared (FTIR) Spectroscopy for Structural Confirmation

FTIR spectroscopy is used to confirm the chemical identity of the pigment and to detect the presence of functional groups that may indicate impurities.

- Instrumentation: An FTIR spectrometer.
- Sample Preparation: Prepare a potassium bromide (KBr) pellet containing approximately 1% (w/w) of the **Pigment Red 112** sample.
- Analysis:
  - Acquire the infrared spectrum over the range of 4000-400  $\text{cm}^{-1}$ .
  - Identify characteristic absorption bands for **Pigment Red 112**, including those for N-H stretching, C=O stretching of the amide, aromatic C=C stretching, and C-Cl stretching. The

secondary amide absorptions are typically observed around 1675 and 1547  $\text{cm}^{-1}$ .<sup>[5]</sup>

- Compare the sample spectrum to a reference spectrum of a high-purity standard to identify any additional peaks that may correspond to impurities.

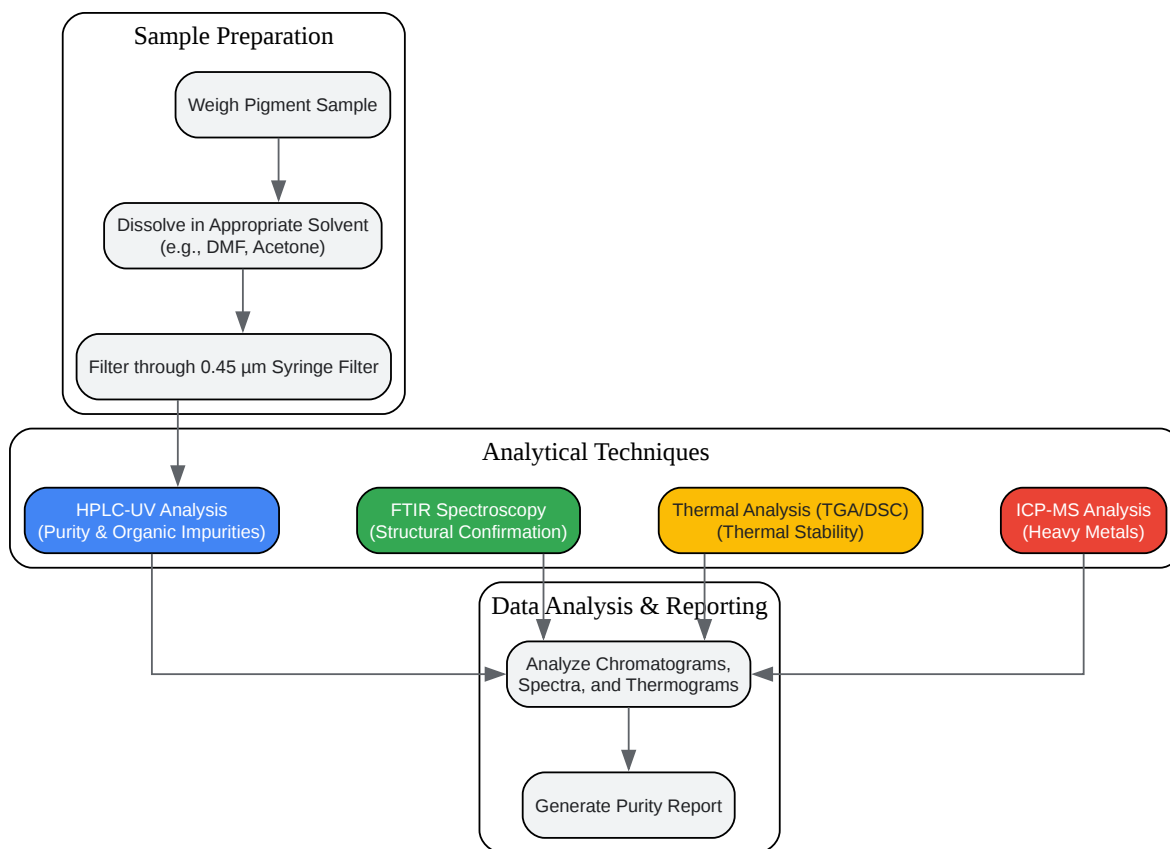
## Thermal Analysis (TGA/DSC) for Thermal Stability Assessment

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability of the pigment.

- Instrumentation: A simultaneous TGA/DSC instrument.
- Sample Preparation: Place 5-10 mg of the **Pigment Red 112** sample in an aluminum pan.
- TGA Protocol:
  - Heat the sample from 30 °C to 600 °C at a rate of 10 °C/min under a nitrogen atmosphere.<sup>[6][7]</sup>
  - Record the weight loss as a function of temperature to determine the onset of decomposition.
- DSC Protocol:
  - Heat the sample under the same conditions as the TGA analysis.
  - Record the heat flow to identify endothermic or exothermic events such as melting, crystallization, or decomposition.

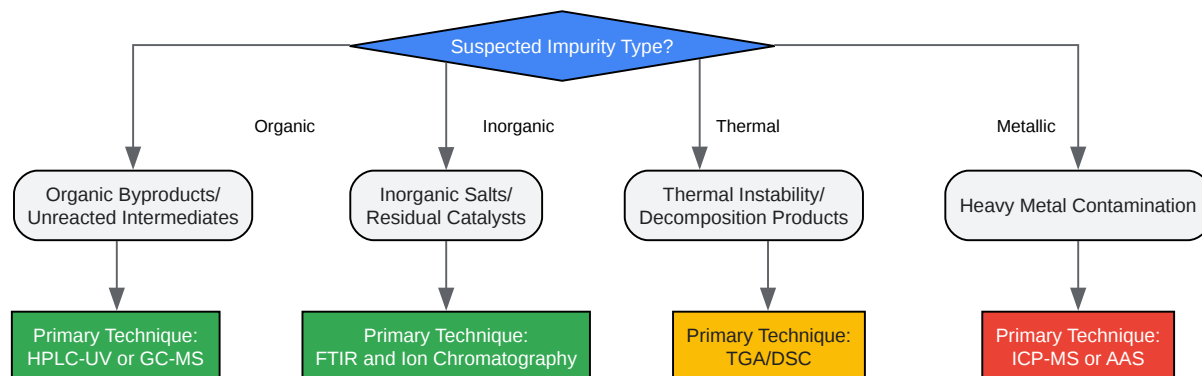
## Visualizing the Assessment Workflow and Method Selection

The following diagrams, generated using the DOT language, illustrate the experimental workflow for assessing the purity of **Pigment Red 112** and a decision-making process for selecting the appropriate analytical techniques.



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Caption: Experimental workflow for the purity assessment of **Pigment Red 112**.



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Caption: Decision tree for selecting analytical methods for impurity profiling.

## Conclusion

The purity of **Pigment Red 112** is a critical factor for its application in sensitive fields such as scientific research and drug development. The analytical methods outlined in this guide provide a robust framework for the comprehensive assessment of commercial pigment samples. By employing a combination of chromatographic, spectroscopic, and thermal analysis techniques, researchers can ensure the quality, consistency, and safety of the materials used in their studies and products. It is recommended to always request a certificate of analysis from the supplier and to perform independent verification of purity for critical applications.

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